molecular formula C31H37N5O3S B10850093 2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

Cat. No.: B10850093
M. Wt: 559.7 g/mol
InChI Key: AAULUGZZFCAQJP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KYS-05064 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Step 1: Formation of the quinazoline core through a cyclization reaction.

    Step 2: Introduction of the piperidine ring via nucleophilic substitution.

    Step 3: Attachment of the sulfonamide group to the benzyl moiety.

    Step 4: Final coupling reactions to introduce the acetamide group.

Industrial production methods for KYS-05064 are optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and crystallization to ensure consistent quality .

Chemical Reactions Analysis

KYS-05064 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, especially in the modification of the piperidine ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids .

Scientific Research Applications

KYS-05064 has a wide range of applications in scientific research, including:

Mechanism of Action

KYS-05064 exerts its effects by blocking T-type calcium channels, specifically the Cav3.2 subtype. This blockade reduces calcium influx into cells, which in turn modulates various cellular processes such as neurotransmitter release, muscle contraction, and gene expression. The compound’s action on T-type calcium channels makes it a potent analgesic in models of acute and neuropathic pain .

Comparison with Similar Compounds

KYS-05064 is compared with other T-type calcium channel blockers such as:

    Mibefradil: Another T-type calcium channel blocker with a broader spectrum of activity.

    Z944: A selective T-type calcium channel blocker with similar analgesic properties.

    TTA-A2: Known for its high selectivity for T-type calcium channels and used in pain management research.

KYS-05064 is unique due to its specific targeting of the Cav3.2 subtype, which provides a more focused therapeutic effect with potentially fewer side effects .

Properties

Molecular Formula

C31H37N5O3S

Molecular Weight

559.7 g/mol

IUPAC Name

2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide

InChI

InChI=1S/C31H37N5O3S/c1-3-36-29(27-9-5-6-10-28(27)33-31(36)35-19-7-4-8-20-35)21-30(37)32-22-24-13-15-25(16-14-24)34-40(38,39)26-17-11-23(2)12-18-26/h5-6,9-18,29,34H,3-4,7-8,19-22H2,1-2H3,(H,32,37)

InChI Key

AAULUGZZFCAQJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2N=C1N3CCCCC3)CC(=O)NCC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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